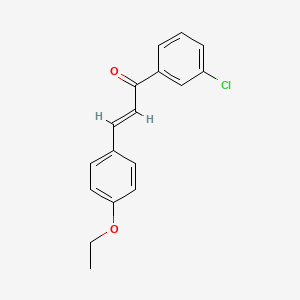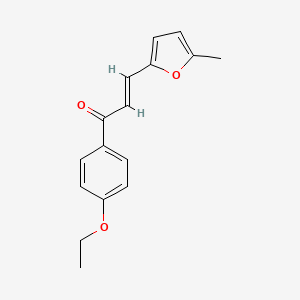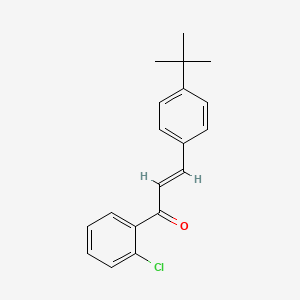
(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as 4-ethyl-4-ethoxy-1-phenyl-2-propen-1-one, is a synthetic organic compound of the alkenone family. This compound has been studied for its potential applications in scientific research, and its mechanism of action, biochemical, and physiological effects have been explored.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of novel drugs, as well as for its potential use as an inhibitor of enzymes related to cancer and other diseases. It has also been studied for its potential use in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes related to cancer and other diseases. It is thought to act by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one have not been fully studied. However, it has been shown to inhibit the activity of certain enzymes related to cancer and other diseases. It is also believed to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one in laboratory experiments include its ease of synthesis, its low cost, and its availability. However, the compound is not very stable and can degrade over time. Additionally, its mechanism of action is not yet well understood, which may limit its utility in certain experiments.
Zukünftige Richtungen
The potential future directions for (2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one include further exploration of its mechanism of action, development of more efficient synthesis methods, and further exploration of its potential applications in drug synthesis and other areas. Additionally, further research could be conducted into its potential use as an inhibitor of enzymes related to cancer and other diseases. Finally, further research could be conducted into its potential use as an antioxidant and anti-inflammatory agent.
Synthesemethoden
(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-onehoxy-1-phenyl-2-propen-1-one can be synthesized by the reaction of 4-ethylphenol and 4-ethoxyphenol in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere at a temperature of 130-150°C and a pressure of 0.5-1.5 bar. The desired product is obtained in a yield of 80-90%.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-3-15-5-7-16(8-6-15)9-14-19(20)17-10-12-18(13-11-17)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCGFIBKEYROFF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)